molecular formula C20H21NO6 B3021790 Z-Glu(OBzl)-OH CAS No. 254980-13-7

Z-Glu(OBzl)-OH

Cat. No.: B3021790
CAS No.: 254980-13-7
M. Wt: 371.4 g/mol
InChI Key: TWIVXHQQTRSWGO-UHFFFAOYSA-N
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Description

Z-Glu(OBzl)-OH, also known as (S)-5-(benzyloxy)-4-((benzyloxy)carbonyl)amino)-5-oxopentanoic acid, is a derivative of glutamic acid. This compound is commonly used in peptide synthesis as a protecting group for the amino acid glutamic acid. The presence of the benzyloxy group provides stability and prevents unwanted reactions during peptide chain elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Glu(OBzl)-OH typically involves a multi-step process. One common method starts with the protection of the carboxyl group of glutamic acid as a t-butoxycarbonyl ester (Boc). The amino group is then protected as a benzyloxycarbonyl (Cbz) derivative. The final product is obtained by selective deprotection of the Boc group, leaving the benzyloxycarbonyl group intact .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Z-Glu(OBzl)-OH undergoes various chemical reactions, including:

    Hydrolysis: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amino acid.

    Substitution: The benzyloxy group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Reagents such as trifluoroacetic acid (TFA) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Major Products

    Hydrolysis: The major product is the free amino acid, glutamic acid.

    Substitution: Depending on the substituent introduced, various protected or functionalized derivatives of glutamic acid can be obtained.

Scientific Research Applications

Z-Glu(OBzl)-OH has a wide range of applications in scientific research:

Mechanism of Action

The primary function of Z-Glu(OBzl)-OH is to protect the amino group of glutamic acid during peptide synthesis. The benzyloxycarbonyl group prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain. Upon completion of the synthesis, the protecting group can be selectively removed to yield the desired peptide .

Comparison with Similar Compounds

Similar Compounds

    Z-Glu(OMe)-OH: Another derivative of glutamic acid with a methoxy group instead of a benzyloxy group.

    Z-Glu(OtBu)-OH: Contains a t-butoxy group as the protecting group.

Uniqueness

Z-Glu(OBzl)-OH is unique due to its benzyloxycarbonyl group, which provides a balance between stability and ease of removal. This makes it particularly useful in peptide synthesis where selective deprotection is required .

Properties

IUPAC Name

5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVXHQQTRSWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305129
Record name Cbz-Glu(Obzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5680-86-4, 59486-73-6
Record name 5680-86-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cbz-Glu(Obzl)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.537
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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